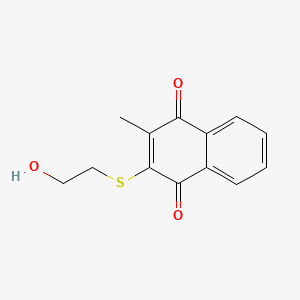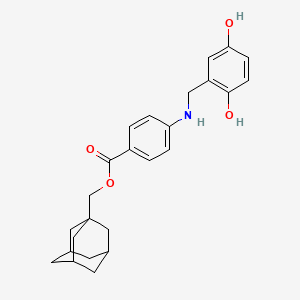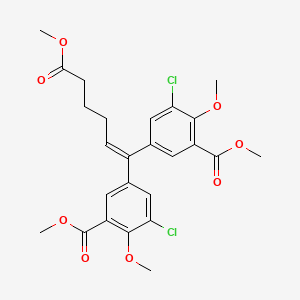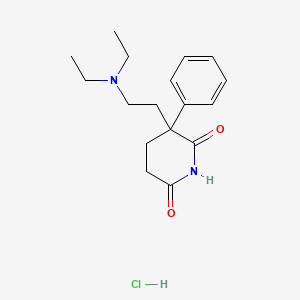
Phenglutarimide hydrochloride
Übersicht
Beschreibung
Phenglutarimide hydrochloride, also known as Aturban, is a neuropsychiatric agent . It was used as a therapeutic drug for Parkinsonism . It is a muscarinic acetylcholine receptor antagonist . The molecular weight of Phenglutarimide hydrochloride is 288.39 and its formula is C17H24N2O2 .
Molecular Structure Analysis
Phenglutarimide hydrochloride has a molecular formula of C17H24N2O2 . It is a small cationic drug . More detailed structural information can be found in chemical databases or through specialized software for visualizing molecular structures.Wissenschaftliche Forschungsanwendungen
Stereoselective Recognition at Muscarinic Receptors
Research has demonstrated that Phenglutarimide hydrochloride and its enantiomers exhibit significant stereoselectivity in binding to muscarinic receptor subtypes. The high affinity enantiomers act as competitive antagonists across M1 to M4 muscarinic receptors, with distinct selectivity and potency profiles. This indicates potential applications in designing drugs targeting specific muscarinic receptor subtypes, which could have implications for treating diseases related to the cholinergic system (Waelbroeck et al., 1996).
Stability and Hydrolysis
Studies on related compounds such as glutethimide have investigated their chemical stability, particularly focusing on hydrolysis mechanisms. Understanding the kinetics of degradation can inform the development of more stable drug formulations, which is crucial for ensuring efficacy and safety (Wesolowski et al., 1968).
Immunomodulatory Effects
Thalidomide, a compound related to Phenglutarimide hydrochloride through its core structure (phthalimido-glutarimide), has been studied for its immunomodulatory effects. It has been shown to costimulate primary human T lymphocytes, particularly enhancing the CD8+ subset's proliferation and cytokine production. This suggests potential therapeutic applications in modulating immune responses, which could be relevant for autoimmune diseases and cancer immunotherapy (Haslett et al., 1998).
Drug Delivery Systems
Research into pH- and ionic-strength-sensitive hydrogels for drug delivery, utilizing compounds such as carboxymethyl dextran and related chemistries, highlights the potential for developing advanced drug delivery systems. These systems can respond to the body's physiological conditions, allowing for targeted and controlled release of therapeutic agents, including proteins and peptides (Zhang et al., 2005).
Metabolism and Bioactivation
Understanding the metabolic fate of Phenglutarimide hydrochloride in biological organisms is crucial for assessing its pharmacokinetics and potential toxicity. Studies have detailed the complete absorption, distribution, and excretion profiles of Phenglutarimide hydrochloride in rats, indicating that the drug is not significantly metabolized and is excreted unchanged. This information is vital for evaluating the safety and efficacy of drug candidates (Douglas & Nicholls, 1973).
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21;/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHPMOZZLONAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1156-05-4 (Parent) | |
| Record name | Phenglutarimide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60937328 | |
| Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenglutarimide hydrochloride | |
CAS RN |
1674-96-0 | |
| Record name | 2,6-Piperidinedione, 3-[2-(diethylamino)ethyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenglutarimide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenglutarimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENGLUTARIMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B963BYQ21V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



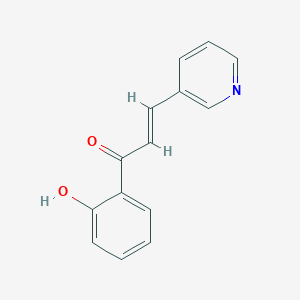

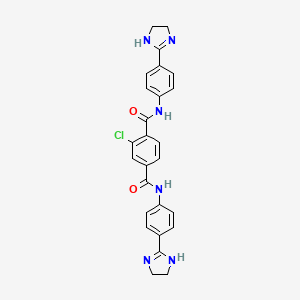
![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)
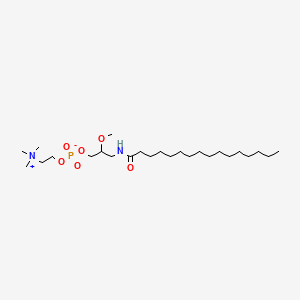
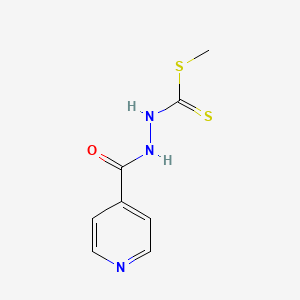

![7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one](/img/structure/B1680239.png)

![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)
![2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol](/img/structure/B1680243.png)
